molecular formula C6H6F9NO2S B1254885 N-ethylperfluorobutanesulfonamide

N-ethylperfluorobutanesulfonamide

Cat. No. B1254885
M. Wt: 327.17 g/mol
InChI Key: SSTPSALUCQWOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethylperfluorobutanesulfonamide, also known as N-ethylperfluorobutanesulfonamide, is a useful research compound. Its molecular formula is C6H6F9NO2S and its molecular weight is 327.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-ethylperfluorobutanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethylperfluorobutanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-ethylperfluorobutanesulfonamide

Molecular Formula

C6H6F9NO2S

Molecular Weight

327.17 g/mol

IUPAC Name

N-ethyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonamide

InChI

InChI=1S/C6H6F9NO2S/c1-2-16-19(17,18)6(14,15)4(9,10)3(7,8)5(11,12)13/h16H,2H2,1H3

InChI Key

SSTPSALUCQWOOV-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

synonyms

N-ethyl perfluorobutanesulfonamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-ethyl-perfluorbutanesulfonamide (C4F9SO2N(H)CH2CH3) was prepared by placing 302 grams perfluorobutanesulfonyl fluoride and 500 mL diisopropyl ether in a two liter three-necked round bottom flask under nitrogen. Next 139.5 grams ethylamine (3.1 equivalents) was slowly added while keeping the temperature below 60° C. After addition was complete the reaction mixture was stirred at 60° C. overnight. Next, 500 milliliters of 6 M sulfuric acid was added. The organic layer was isolated and washed two times with equal volumes of water. The solvent was removed under reduced pressure the give the sulfonamide. The sulfonamides with varying Rf were prepared using this procedure but with the appropriate perfluoroalkanesulfonyl fluoride. The corresponding epoxides were prepared from these sulfonamides in the same manner as described in example 1.
Quantity
302 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
139.5 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

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